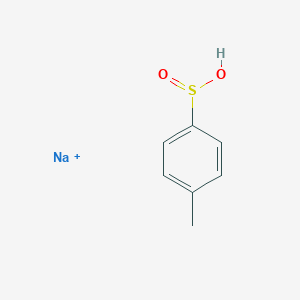

Sodium p-toluenesulfinate

Description

Properties

CAS No. |

824-79-3 |

|---|---|

Molecular Formula |

C7H8NaO2S |

Molecular Weight |

179.19 g/mol |

IUPAC Name |

sodium;4-methylbenzenesulfinate |

InChI |

InChI=1S/C7H8O2S.Na/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9); |

InChI Key |

RGZQXXDYDJKKQA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)[O-].[Na+] |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)[O-].[Na+] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)O.[Na] |

Other CAS No. |

824-79-3 |

Pictograms |

Irritant |

Related CAS |

536-57-2 (Parent) |

Synonyms |

Sodium-4-methylbenzenesulfinate |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Sodium p-Toluenesulfinate from p-Toluenesulfonyl Chloride

Abstract: This technical guide provides a detailed examination of the synthesis of sodium p-toluenesulfinate, a versatile and critical reagent in modern organic and medicinal chemistry. The primary focus is the reductive transformation of p-toluenesulfonyl chloride into the target sulfinate salt. We will explore the foundational reaction mechanisms, present field-proven, step-by-step experimental protocols, and discuss critical parameters for process control, purification, and analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical application of this important synthesis.

Introduction: The Synthetic Utility of this compound

This compound (CH₃C₆H₄SO₂Na) is a cornerstone building block in the synthesis of a wide array of organosulfur compounds.[1] Its significance stems from its role as a nucleophilic precursor for the introduction of the tosyl (p-toluenesulfonyl) group, which is pivotal in the formation of sulfones and sulfonamides.[1] These functional groups are prevalent in numerous pharmacologically active molecules and advanced materials.[2][3] Consequently, reliable and scalable access to high-purity this compound is a frequent necessity in research and development laboratories.

This guide focuses on the most common and robust methods for its preparation: the reduction of the readily available and cost-effective p-toluenesulfonyl chloride (TsCl). We will detail two primary reductive strategies, one employing sodium sulfite and the other utilizing zinc dust, providing a comparative basis for methodological selection.

Core Reaction Principles: The Reduction of a Sulfonyl Chloride

The conversion of p-toluenesulfonyl chloride to this compound is a classic reduction reaction where the oxidation state of the sulfur atom is decreased. The choice of reducing agent is critical and dictates the reaction conditions and workup procedures.

The two most prevalent methods are:

-

Reduction with Sodium Sulfite (Na₂SO₃): This is a widely used method that involves the reaction of the sulfonyl chloride with an aqueous solution of sodium sulfite, typically in the presence of a base like sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.[1][4]

-

Reduction with Zinc Dust (Zn): This method provides an alternative pathway using a metal reductant in an aqueous medium.[1][5] The reaction is typically carried out at elevated temperatures, and a base is added during the workup to precipitate zinc salts and liberate the sodium sulfinate.[5]

A significant competing side reaction in both aqueous methods is the hydrolysis of p-toluenesulfonyl chloride to p-toluenesulfonic acid (or its sodium salt).[6][7] Careful control of temperature and reaction time is essential to minimize this byproduct, which can complicate purification.

Caption: Core reaction pathways in the synthesis.

Detailed Synthesis Protocols

The following protocols are based on established and verified procedures, ensuring a high degree of reproducibility.[4][5]

Method A: Reduction with Sodium Sulfite

This method is often preferred for its operational simplicity and avoidance of heavy metal waste. The use of sodium bicarbonate is crucial; it maintains a basic pH to neutralize the HCl byproduct, thereby preventing it from catalyzing the unwanted hydrolysis of the starting material.

Table 1: Reagent Quantities for Sodium Sulfite Method

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| p-Toluenesulfonyl Chloride | 190.65 | 484 g | 2.54 |

| Anhydrous Sodium Sulfite | 126.04 | 600 g | 4.76 |

| Sodium Bicarbonate | 84.01 | 420 g | 5.00 |

| Water | 18.02 | 2.4 L | - |

Step-by-Step Protocol:

-

To a 4-liter beaker equipped with a mechanical stirrer and thermometer, add anhydrous sodium sulfite (600 g), sodium bicarbonate (420 g), and water (2.4 L).[4]

-

Heat the mixture to 70–80°C with stirring.[4]

-

Once the temperature is stable, begin adding p-toluenesulfonyl chloride (484 g) in small portions (5–10 g) over a period of 3 hours. Maintain the temperature at 70–80°C throughout the addition. The portion-wise addition is critical to control the exothermicity of the reaction.[4]

-

After the addition is complete, continue to stir the mixture at 70–80°C for an additional hour to ensure the reaction goes to completion.[4]

-

Remove the reaction from heat and allow it to cool and stand for 4 to 10 hours. This cooling period allows for the complete crystallization of the product.[4]

-

Collect the solid this compound by filtration. The crude product can be used directly for some applications or purified further by recrystallization.

Method B: Reduction with Zinc Dust

This classic method, detailed in Organic Syntheses, is robust and effective.[5] It requires careful temperature management to prevent excessive frothing and bumping.

Table 2: Reagent Quantities for Zinc Dust Method

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| p-Toluenesulfonyl Chloride | 190.65 | 500 g | 2.60 |

| Zinc Dust (90%+) | 65.38 | 400 g | ~5.5-6.1 |

| 12 N Sodium Hydroxide | 40.00 | 250 mL | 3.00 |

| Sodium Carbonate | 84.01 | ~100-150 g | ~1.2-1.8 |

| Water | 18.02 | 3.0 L | - |

Step-by-Step Protocol:

-

Place 3.0 L of water in a 12-liter crock equipped with a heavy-duty stirrer. Heat the water to 70°C using direct steam injection or another suitable heating method.[5]

-

Turn off the heat and add the zinc dust (400 g) to the hot water.[5]

-

Begin stirring and add the p-toluenesulfonyl chloride (500 g, pre-ground to break lumps) in small portions over approximately 10 minutes. The temperature will naturally rise to about 80°C.[5]

-

After the addition is complete, continue stirring for 10 minutes.[5]

-

Re-heat the mixture to 90°C with steam. Avoid heating above this temperature to prevent bumping.[5]

-

Turn off the heat and add 250 mL of 12 N sodium hydroxide solution, followed by portion-wise addition of powdered sodium carbonate until the mixture is strongly alkaline. This step neutralizes the solution and precipitates zinc salts.[5]

-

Filter the hot mixture by suction to remove zinc compounds and unreacted zinc.[5]

-

The filtrate contains the desired product. Evaporate the volume to approximately 1 L, or until a crust of crystals begins to form at the edges.[5]

-

Cool the concentrated solution thoroughly to crystallize the product, which is this compound dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O).[5]

-

Collect the crystals by suction filtration and air-dry them until efflorescence just begins, then store in a sealed container. The typical yield is around 64%.[5]

Experimental Workflow & Characterization

The overall process, from starting materials to a purified final product, requires careful execution of each step.

Caption: A generalized experimental workflow.

Product Characterization

Verifying the identity and purity of the synthesized this compound is a critical final step.

-

Appearance: The product should be a colorless to white crystalline powder.[3][8] The dihydrate form often appears as large, flat, transparent crystals.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the structure. The spectrum should show a singlet for the methyl (CH₃) protons around 2.4 ppm and two doublets in the aromatic region (approx. 7.3-7.8 ppm) characteristic of a para-substituted benzene ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the preferred method for assessing purity and quantifying the product.[9][10] A significant challenge is separating the desired sulfinate from the p-toluenesulfonate byproduct.[6] Specialized UV spectrophotometric methods can also be employed, utilizing a wavelength (e.g., 282 nm) where the sulfinate absorbs strongly but the sulfonate does not, allowing for quantitative determination in the reaction mixture.[6][11]

Safety and Handling Precautions

A thorough risk assessment must be conducted before beginning any chemical synthesis.

-

p-Toluenesulfonyl Chloride (TsCl): This compound is corrosive and causes serious eye damage and skin irritation.[12][13][14] It is highly sensitive to moisture, reacting with water to produce corrosive hydrochloric acid and p-toluenesulfonic acid.[7][13] Always handle TsCl in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and suitable gloves.[15][16] Store in a tightly sealed container in a dry, corrosives-compatible area.[15]

-

Sodium Hydroxide: A strong caustic base. Handle with care to avoid severe skin and eye burns.

-

Zinc Dust: Can be flammable, especially when finely divided. Avoid creating dust clouds.

-

General Precautions: The reactions can be exothermic and may involve frothing or bumping. Use appropriately sized reaction vessels and ensure efficient stirring.[5]

By adhering to these robust protocols and safety measures, researchers can confidently and safely synthesize high-quality this compound for their diverse applications in chemical and pharmaceutical development.

References

-

Whitmore, F. C., & Hamilton, F. H. (1921). This compound. Organic Syntheses, 1, 492.

-

CymitQuimica. (n.d.). CAS 657-84-1: Sodium p-toluenesulfonate.

-

Das, S., et al. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9343-9375.

-

ChemicalBook. (n.d.). This compound synthesis.

-

Google Patents. (2010). CN101650304A - Method for determining content of this compound in reduction process of p-toluenesulfonyl chloride.

-

Field, L., & Clark, R. D. (1955). Methyl p-Tolyl Sulfone. Organic Syntheses, 35, 79.

-

LookChem. (n.d.). The Role of Sodium p-toluenesulfonate in Modern Pharmaceutical Synthesis.

-

Posner, G. H., & Hulce, M. (1988). (S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone. Organic Syntheses, 66, 20.

-

BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Aluminum p-Toluenesulfonate.

-

Dherbassy, Q., et al. (2021). An Improvement of the (1R,2S,5R)-(−)-menthyl (S)-p-toluenesulfinate synthesis. SynOpen, 5(1), 60-63.

-

Fisher Scientific. (2015). p-Toluene sulfonyl chloride Safety Data Sheet.

-

de Boer, Th. J., & Backer, H. J. (1956). N-Methyl-N-nitrosourea. Organic Syntheses, 36, 943.

-

Wikipedia. (n.d.). Sodium p-toluenesulfonate.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Toluenesulfonyl chloride.

-

ILO and WHO. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE.

-

LookChem. (n.d.). The Chemical Properties and Industrial Uses of this compound.

-

Sigma-Aldrich. (2025). p-toluenesulphonyl chloride Safety Data Sheet.

-

WIPO Patentscope. (2010). 101650304 Method for determining content of this compound in reduction process of p-toluenesulfonyl chloride.

-

Hedouin, G., et al. (2021). An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate. SynOpen, 05(01), 60-63.

-

Sigma-Aldrich. (2013). p-Toluenesulfonyl chloride Safety Data Sheet.

-

The Hive. (2004). preparation of sodium p-toluenesulfonate.

-

BenchChem. (n.d.). An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications.

-

Adipogen Life Sciences. (n.d.). This compound.

-

Betz, R., & Gerber, T. (2012). This compound tetrahydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329.

-

Sigma-Aldrich. (n.d.). This compound purum, anhydrous, >= 96.0 NT.

-

Thermo Fisher Scientific. (n.d.). Determination of p-Toluenesulfonic Acid in Water-Insoluble Drugs.

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.

-

Kumar, A., & Kumar, S. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of the Indian Chemical Society, 100(5), 100998.

-

Thermo Fisher Scientific. (n.d.). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV.

-

Sreenivas, N., et al. (2012). A validated stability indicating reverse phase liquid chromatographic method for the simultaneous determination of potential impurities in Perindopril tert-Butylamine drug substance. Journal of Chemical and Pharmaceutical Research, 4(1), 483-490.

Sources

- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101650304A - Method for determining content of this compound in reduction process of p-toluenesulfonyl chloride - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. adipogen.com [adipogen.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. jocpr.com [jocpr.com]

- 11. WIPO - Online-Suche in nationalen und internationalen Patentsammlungen [patentscope.wipo.int]

- 12. fishersci.com [fishersci.com]

- 13. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. westliberty.edu [westliberty.edu]

Sodium p-Toluenesulfinate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Sodium p-toluenesulfinate (SPTS), with the CAS number 824-79-3, is a versatile organosulfur compound that serves as a cornerstone reagent and intermediate in a multitude of organic transformations.[1][2][3] Its utility spans from the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) to the production of dyes and pigments.[4][5] This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and a critical analysis of its applications in modern organic synthesis and drug development.

Part 1: Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, storage, and application in synthetic chemistry.

Physical Properties

This compound is typically a white to off-white crystalline powder or flakes.[2][6] It is known to be hygroscopic, readily absorbing moisture from the atmosphere, which necessitates storage in a dry, inert environment.[4] One of its most notable physical characteristics is its high thermal stability, with a melting point reported to be above 300 °C.[7]

Table 1: Key Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NaO₂S | [3] |

| Molecular Weight | 178.18 g/mol | [3] |

| Appearance | White to off-white crystalline powder or flakes | [2][6] |

| Melting Point | >300 °C | [7] |

| Solubility | Slightly soluble in water. Soluble in DMSO. | [4][8] |

| Hygroscopicity | Hygroscopic | [4] |

Chemical Structure and Reactivity

The reactivity of this compound is governed by the nucleophilic nature of the sulfinate anion. The sulfur atom, with its lone pair of electrons, and the oxygen atoms can both act as nucleophilic centers, leading to a rich and diverse reaction chemistry.

Caption: Molecular Structure of this compound.

Its role as a versatile nucleophile allows it to participate in a wide array of reactions, including:

-

S-alkylation and S-arylation: The sulfur atom readily attacks electrophilic carbon centers, leading to the formation of sulfones. This is a cornerstone reaction for introducing the tosyl group into organic molecules.

-

Reaction with Electrophiles: It reacts with various electrophiles, serving as a precursor for the synthesis of sulfonyl chlorides, sulfonate esters, and sulfonamides.

-

Radical Reactions: Under specific conditions, this compound can generate the p-toluenesulfonyl radical, which can then participate in various radical addition and cyclization reactions.

Part 2: Synthesis and Purification

The reliable synthesis and purification of this compound are critical for its successful application in research and development.

Synthesis from p-Toluenesulfonyl Chloride

A common and well-established method for the laboratory-scale synthesis of this compound is the reduction of p-toluenesulfonyl chloride.[1]

Experimental Protocol:

-

Reaction Setup: In a large beaker or flask equipped with a mechanical stirrer, dissolve anhydrous sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) in water.[9]

-

Addition of p-Toluenesulfonyl Chloride: Heat the mixture to 70-80 °C. Slowly add p-toluenesulfonyl chloride in portions while maintaining the temperature and stirring vigorously. The reaction is exothermic.[9]

-

Reaction Completion and Isolation: After the addition is complete, continue heating and stirring for an additional hour.[9] Allow the mixture to cool, which will cause the this compound to crystallize.

-

Filtration: Collect the crystals by suction filtration and wash them with cold water.[1]

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

For applications requiring high purity, this compound can be further purified by recrystallization.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot water.[10]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.[10]

-

Hot Filtration: Filter the hot solution to remove any insoluble impurities and the activated charcoal.[10]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[10]

-

Isolation: Collect the purified crystals by suction filtration and dry them under vacuum.[10]

Part 3: Characterization Techniques

The identity and purity of this compound are confirmed using a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the tolyl group and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the aromatic carbons and the methyl carbon, confirming the carbon skeleton of the molecule.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the S=O stretching vibrations of the sulfinate group, typically in the region of 1050-950 cm⁻¹, as well as bands corresponding to the aromatic ring.[11]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for quantifying it in reaction mixtures. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection.[12][13]

Thermal Analysis

Part 4: Applications in Organic Synthesis and Drug Development

This compound is a versatile reagent with broad applications in the synthesis of fine chemicals and pharmaceuticals.

Synthesis of Sulfones and Sulfonamides

One of the primary applications of this compound is in the synthesis of sulfones and sulfonamides, which are important structural motifs in many biologically active molecules. The sulfinate anion acts as a potent nucleophile, readily displacing leaving groups from alkyl and aryl halides to form sulfones. It can also be a precursor for the synthesis of sulfonamides through various oxidative amination reactions.

Caption: General schemes for the synthesis of sulfones and sulfonamides.

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

While this compound is often cited as an intermediate in the synthesis of several APIs, its role is frequently as a precursor to a sulfonylating agent or in the formation of a tosylate salt for purification or isolation purposes.

-

Doxycycline: In some synthetic routes to doxycycline, a p-toluenesulfonate salt of an intermediate is formed to facilitate purification.[16][17][18] For instance, 11-alpha-chloro-6-demethyl-6-deoxytetracycline p-toluenesulfonate is a known intermediate.[18]

-

Amoxicillin and Cefadroxil: The synthesis of these beta-lactam antibiotics primarily involves the acylation of 6-aminopenicillanic acid (6-APA) or 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), respectively.[5][19][20][21][22][23][24][25] While p-toluenesulfonic acid (the corresponding acid of this compound) is a common acid catalyst and can be used to form salts for purification, this compound itself is not typically a direct building block in the main synthetic pathway of the core structures.

-

Naproxen: The industrial synthesis of naproxen generally does not involve this compound as a key reactant.[8][26][27]

-

Dipyridamole: The synthesis of dipyridamole involves the construction of the pyrimido[5,4-d]pyrimidine core and subsequent functionalization, which does not typically utilize this compound.[28][29][30][31]

The key takeaway for drug development professionals is that while this compound is a valuable reagent in the broader context of organic synthesis, its direct incorporation into the final structure of many well-known APIs is less common. Its utility often lies in the synthesis of related sulfonyl compounds or in facilitating the isolation and purification of intermediates.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and purification, make it an indispensable tool for researchers and drug development professionals. A comprehensive understanding of its reactivity, particularly its role as a nucleophile and a precursor to sulfonyl radicals, allows for its strategic application in the construction of complex molecular architectures. While its direct role as a building block in some major APIs may be nuanced, its importance as a fundamental reagent in the synthetic chemist's toolbox remains undisputed.

References

-

Whitmore, F. C.; Hamilton, F. H. This compound. Org. Synth.1922 , 2, 59. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Field, L.; Clark, R. D. Methyl p-Tolyl Sulfone. Org. Synth.1957 , 37, 62. [Link]

-

The Role of Sodium p-toluenesulfonate in Modern Pharmaceutical Synthesis. [Link]

-

PrepChem.com. Synthesis of doxycycline hyclate. [Link]

-

Synthesis of cefadroxil carbonate. [Link]

-

The Chemical Properties and Industrial Uses of this compound. [Link]

- Google Patents. CN113248397B - Preparation method of doxycycline hydrochloride.

- Google Patents.

-

Scribd. Amoxicillin: Discovery and Synthesis Process. [Link]

-

Semantic Scholar. Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. [Link]

-

ResearchGate. Classical synthesis of (S)-naproxen. [Link]

-

New Drug Approvals. DIPYRIDAMOLE. [Link]

-

PubMed. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents. [Link]

- Google Patents. CN113185518A - Synthesis method of dipyridamole impurity I, II.

-

CUNY. Purification by Recrystallization. [Link]

- Google Patents.

-

University of Rochester. How To: Purify by Crystallization. [Link]

-

TU Delft. New process concepts for the enzymatic synthesis of amoxicillin from penicillin G. [Link]

-

ResearchGate. SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. [Link]

-

ResearchGate. Synthesis of cefadroxil carbonate. [Link]

-

American Elements. This compound. [Link]

- Google Patents.

-

Marquette University. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. [Link]

- Google Patents.

-

Mettler Toledo. Interpreting DSC curves Part 1: Dynamic measurements. [Link]

- Google Patents. CN101650304A - Method for determining content of this compound in reduction process of p-toluenesulfonyl chloride.

- Google Patents. US20100305319A1 - Method of purifying a salt, sodium salt and disodium salt of pemetrexed.

-

TU Delft Repository. Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. [Link]

-

Wikipedia. Sodium p-toluenesulfonate. [Link]

-

TA Instruments. Interpreting Unexpected Events and Transitions in DSC Results. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. americanelements.com [americanelements.com]

- 3. scbt.com [scbt.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 对甲苯亚磺酸钠 purum, anhydrous, ≥96.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Green Chemistry Synthesis of Naproxen | PPTX [slideshare.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 11. This compound(824-79-3) IR Spectrum [chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. US20100305319A1 - Method of purifying a salt, sodium salt and disodium salt of pemetrexed - Google Patents [patents.google.com]

- 14. epublications.marquette.edu [epublications.marquette.edu]

- 15. eng.uc.edu [eng.uc.edu]

- 16. prepchem.com [prepchem.com]

- 17. CN113248397B - Preparation method of doxycycline hydrochloride - Google Patents [patents.google.com]

- 18. CN103467336A - Synthesis process of doxycycline hydrochloride intermediate 11alpha-chlorinated methacycline - Google Patents [patents.google.com]

- 19. scribd.com [scribd.com]

- 20. Amoxicillin synthesis - chemicalbook [chemicalbook.com]

- 21. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. filelist.tudelft.nl [filelist.tudelft.nl]

- 23. researchgate.net [researchgate.net]

- 24. WO2004035593A1 - An improved process for the preparation of cefadroxil - Google Patents [patents.google.com]

- 25. US20040077849A1 - Process for the preparation of cefadroxil - Google Patents [patents.google.com]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. Dipyridamole synthesis - chemicalbook [chemicalbook.com]

- 29. CN113185518A - Synthesis method of dipyridamole impurity I, II - Google Patents [patents.google.com]

- 30. CN108059633B - Synthesis method of dipyridamole intermediate - Google Patents [patents.google.com]

- 31. researchgate.net [researchgate.net]

Crystal structure analysis of Sodium p-toluenesulfinate tetrahydrate

An In-Depth Technical Guide to the Crystal Structure Analysis of Sodium p-toluenesulfinate tetrahydrate

Introduction

This compound (SPTS), with the chemical formula CH₃C₆H₄SO₂Na, is a versatile organosulfur compound of significant industrial and academic interest. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, dispersal dyes, and fluorescent pigments.[1][2] Its applications also extend to being a curing agent for grouting materials and a reducing agent in organic synthesis.[1][3] While the anhydrous and dihydrate forms are commonly used, a comprehensive understanding of the tetrahydrate crystal structure (Na⁺·C₇H₇O₂S⁻·4H₂O) provides profound insights into its solid-state behavior, stability, and potential for creating advanced materials.

A detailed structural elucidation is a prerequisite for rational drug design and the development of functional materials.[4] For researchers in materials science, particularly in the burgeoning field of metal-organic frameworks (MOFs), the p-toluenesulfinate ligand is of great interest due to its potential to act as a neutral or anionic ligand, with the sulfur atom also capable of donor action.[5][6] Understanding the coordination preferences of the sodium cation and the intricate hydrogen-bonding networks within the hydrated crystal lattice is fundamental for the tailored synthesis of novel coordination polymers.[6]

This technical guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the synthesis, single-crystal growth, and definitive X-ray crystallographic analysis of this compound tetrahydrate. We will delve into the causality behind the experimental choices, presenting a self-validating system of protocols and analysis that ensures scientific integrity and reproducibility.

Part 1: Synthesis and Crystallization

The journey to analyzing a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the crystal is often the rate-limiting step in a successful diffraction experiment.[4]

Synthesis of this compound

The most established and reliable method for preparing this compound is the reduction of p-toluenesulfonyl chloride. The protocol detailed below is adapted from the robust procedure found in Organic Syntheses.[7]

Rationale: This procedure utilizes zinc dust, a cost-effective and efficient reducing agent for converting the sulfonyl chloride group (-SO₂Cl) to a sulfinate salt (-SO₂Na). The reaction is performed in an aqueous medium, and the temperature is carefully controlled to prevent side reactions and decomposition. The subsequent addition of a strong base, sodium hydroxide, followed by sodium carbonate, ensures the complete conversion to the sodium salt and helps precipitate the product from the reaction mixture.

Experimental Protocol:

-

Initial Setup: In a 12-liter crock equipped with a mechanical stirrer and a steam inlet, add 3 liters of water. Heat the water to 70°C using direct steam injection.

-

Addition of Reagents: Turn off the steam and add 400 g of 90-100% pure zinc dust to the heated water with stirring. Immediately begin adding 500 g of p-toluenesulfonyl chloride in small portions over approximately 10 minutes. The reaction is exothermic, and the temperature will rise to about 80°C.

-

Reaction Progression: Continue stirring for 10 minutes after the final addition of the sulfonyl chloride. Reintroduce steam to raise the temperature to 90°C. Avoid overheating to prevent bumping.

-

Basification: Turn off the steam and add 250 mL of 12 N sodium hydroxide solution. Subsequently, add powdered sodium carbonate in 50 g portions until the solution is strongly alkaline. This step neutralizes any remaining acid and precipitates the zinc as zinc hydroxide/carbonate.

-

Isolation: Filter the hot mixture and evaporate the filtrate over a burner to a volume of approximately 1 liter, or until a crust of crystals begins to form at the edges.

-

Crystallization & Drying: Cool the concentrated solution to induce crystallization. Filter the resulting large, transparent crystals by suction and air-dry them until efflorescence just begins. This process typically yields the dihydrate form, p-CH₃C₆H₄SO₂Na·2H₂O.[7]

Single Crystal Growth of the Tetrahydrate

To obtain the tetrahydrate form suitable for X-ray diffraction, a controlled crystallization from an aqueous solution is necessary. The method of slow evaporation is ideal for this purpose.

Rationale: Slow, unobstructed evaporation of the solvent allows molecules to deposit onto the growing crystal lattice in a highly ordered fashion, minimizing defects and resulting in a single crystal of sufficient size and quality. The synthesized dihydrate is used as the starting material. By dissolving it in water and allowing the solvent to evaporate slowly, the more hydrated tetrahydrate form can be crystallized.[5][6]

Experimental Protocol:

-

Solution Preparation: Prepare a saturated aqueous solution of the synthesized this compound dihydrate at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small beaker to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the beaker with parafilm and pierce a few small holes in it with a needle. This slows down the rate of evaporation.

-

Incubation: Place the beaker in a vibration-free environment at a constant temperature (e.g., 20-25°C).

-

Crystal Harvesting: Monitor the beaker over several days to weeks. Once well-formed, colorless crystals of suitable size (e.g., 0.5 mm) appear, carefully harvest them from the solution.

Part 2: Single-Crystal X-ray Diffraction Analysis

X-ray crystallography provides unambiguous three-dimensional structural data, making it the definitive technique for this analysis.[4] The following sections are based on the published study by Betz and Gerber.[5]

Data Collection

Rationale: Data collection is performed at a low temperature (200 K) to reduce the thermal motion of the atoms. This results in less diffuse diffraction spots and a more precise determination of atomic positions and bond lengths. Molybdenum Kα radiation is a standard choice for small-molecule crystallography due to its high energy, which minimizes absorption effects.

Experimental Parameters: A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. The key data collection parameters are summarized in the table below.[5]

| Parameter | Value |

| Instrument | Bruker APEXII CCD diffractometer |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |

| Temperature | 200 K |

| Crystal Size | 0.53 × 0.39 × 0.21 mm |

| Absorption Correction | Multi-scan (SADABS) |

| Measured Reflections | 10741 |

| Independent Reflections | 2846 |

| R(int) | 0.025 |

Structure Solution and Refinement

Rationale: The collected diffraction data is a set of reciprocal space information. To translate this into a real-space atomic model, the "phase problem" must be solved. Programs like SHELXS97 use direct methods, which are powerful statistical approaches to determine initial phase estimates directly from the diffraction intensities. The resulting atomic model is then refined using a least-squares method with a program like SHELXL97. The quality of the final model is assessed by figures of merit such as the R-factor.

Crystallographic Data and Refinement Details: [5][6]

| Parameter | Value |

| Chemical Formula | Na⁺·C₇H₇O₂S⁻·4H₂O |

| Formula Weight | 250.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a, b, c (Å) | 15.9432 (19), 6.1825 (7), 12.2668 (15) |

| β (°) | 100.166 (5) |

| Volume (ų) | 1190.1 (2) |

| Z (formula units/cell) | 4 |

| R[F² > 2σ(F²)] (R1) | 0.029 |

| wR(F²) (all data) | 0.087 |

| Goodness-of-fit (S) | 1.11 |

Part 3: The Crystal Structure of Na⁺·C₇H₇O₂S⁻·4H₂O

The refined crystal structure reveals a fascinating and highly organized supramolecular assembly governed by coordination and hydrogen bonding.

Molecular Geometry of the p-toluenesulfinate Anion

The analysis confirms the expected chemical structure of the p-toluenesulfinate anion. The sulfur atom exists in a pseudo-tetrahedral geometry, considering the lone pair of electrons on the sulfur.[5][6] The bond angles around the sulfur atom range from 102.23° to 110.04°.[8] The aromatic ring and the SOO group are not coplanar, with the least-squares planes of the two groups intersecting at an angle of 64.47°.[6]

Supramolecular Architecture: The "Sodium-Aqua-Polymer"

A dominant feature of the crystal structure is the coordination environment of the sodium cation. Each Na⁺ ion is octahedrally coordinated by six oxygen atoms from six different water molecules.[6] Two of these water molecules act as bridging ligands, connecting adjacent sodium cations. This bridging results in the formation of a one-dimensional coordination polymer, a "sodium-aqua-polymer" chain, that propagates along the crystallographic b-axis.[5][6]

The p-toluenesulfinate anions are not directly coordinated to the sodium cations. Instead, they are positioned between these polymeric chains and are linked to them through an extensive network of hydrogen bonds.

The Hydrogen Bonding Network

The crystal structure is extensively stabilized by hydrogen bonds. All water molecules participate in O-H···O hydrogen bonding, with the oxygen atoms of the sulfinate group acting as multifold acceptors.[5][6] This intricate network connects the polymeric sodium-aqua chains and the sulfinate anions, building a robust three-dimensional architecture.

Notably, the structure also features a less common O-H···π interaction, where a hydrogen atom from one of the water molecules forms a hydrogen bond with the electron-rich π-system of the p-toluenesulfinate aromatic ring.[5][8] These varied non-covalent interactions are crucial in dictating the overall crystal packing, which arranges into double layers perpendicular to the crystallographic a-axis, with the hydrophobic aromatic groups forming the outer surfaces.[6]

Conclusion

The single-crystal X-ray analysis of this compound tetrahydrate provides a definitive and high-resolution view of its solid-state structure. The key findings are:

-

A pseudo-tetrahedral geometry around the sulfur atom of the p-toluenesulfinate anion.

-

The formation of a one-dimensional "sodium-aqua-polymer" chain through octahedrally coordinated Na⁺ ions bridged by water molecules.

-

An extensive and complex three-dimensional hydrogen-bonding network , including conventional O-H···O bonds and a non-conventional O-H···π interaction, which dictates the overall crystal packing.

This detailed structural knowledge is invaluable. For drug development professionals, it informs on the solid-state properties, stability, and potential polymorphs of related active pharmaceutical ingredients. For materials scientists, it provides a fundamental understanding of the coordination and supramolecular interactions of the p-toluenesulfinate ligand, paving the way for the rational design and synthesis of novel coordination polymers and functional MOFs with tailored architectures and properties.

References

- The Chemical Properties and Industrial Uses of this compound. (n.d.). Google Cloud.

- Sodium p-toluenesulfonate. (n.d.). Chem-Impex.

-

Betz, R., & Gerber, T. (2011). This compound tetrahydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), m898. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]

-

Betz, R., & Gerber, T. (2011). This compound tetrahydrate. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Betz, R., & Gerber, T. (2011). This compound tetra-hydrate. PubMed. Retrieved January 4, 2026, from [Link]

-

Whitmore, F. C., & Hamilton, F. H. (1922). This compound. Organic Syntheses, 2, 89. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). American Elements. Retrieved January 4, 2026, from [Link]

- Method for determining content of this compound in reduction process of p-toluenesulfonyl chloride. (2010). Google Patents.

-

This compound Hydrate. (n.d.). American Elements. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 15(25), 2595–2603. Retrieved January 4, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 824-79-3 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound tetra-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Sodium p-Toluenesulfinate: A Technical Guide for Researchers

Introduction: Understanding the Significance of Sodium p-Toluenesulfinate Solubility

This compound (SPTS), a versatile organic salt, serves as a critical intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its efficacy in these synthetic pathways is profoundly influenced by its solubility in various organic solvents. A comprehensive understanding of its solubility profile is paramount for process optimization, reaction kinetics control, and the development of robust purification and crystallization methods. This guide provides an in-depth analysis of the solubility of this compound in a range of common organic solvents, supported by quantitative data and established theoretical principles. We will explore the underlying factors governing its solubility and present a standardized protocol for its experimental determination, empowering researchers to make informed decisions in their synthetic endeavors.

Physicochemical Properties Governing Solubility

This compound (CAS: 824-79-3) is a white, crystalline powder with a high melting point exceeding 300°C, indicative of its stable ionic lattice structure.[1][2] It is known to be hygroscopic, readily absorbing moisture from the atmosphere, a factor that necessitates careful handling and storage to ensure experimental reproducibility.[1][2]

The solubility of an ionic compound like this compound in organic solvents is a complex interplay of several factors:

-

"Like Dissolves Like": This fundamental principle dictates that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3][4] this compound, being a salt, is inherently polar.

-

Solvent Polarity and Dielectric Constant: Solvents with higher polarity and dielectric constants are generally more effective at solvating ions by overcoming the crystal lattice energy of the salt.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence its interaction with the sulfinate group of SPTS.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with a rise in temperature.[3][5]

Quantitative Solubility of this compound in Common Organic Solvents

Recent experimental studies utilizing the isothermal saturation method have provided valuable quantitative data on the solubility of this compound in various organic solvents. The following tables summarize the mole fraction solubility (x) at different temperatures.

Table 1: Solubility of this compound in Alcohols

| Temperature (K) | Methanol (x) | Ethanol (x) | n-Propanol (x) | Isopropanol (x) | n-Butanol (x) |

| 283.15 | 0.0158 | 0.0041 | 0.0019 | 0.0013 | 0.0011 |

| 288.15 | 0.0175 | 0.0046 | 0.0022 | 0.0015 | 0.0013 |

| 293.15 | 0.0194 | 0.0052 | 0.0025 | 0.0017 | 0.0015 |

| 298.15 | 0.0215 | 0.0058 | 0.0028 | 0.0019 | 0.0017 |

| 303.15 | 0.0238 | 0.0065 | 0.0032 | 0.0022 | 0.0019 |

| 308.15 | 0.0263 | 0.0073 | 0.0036 | 0.0025 | 0.0022 |

| 313.15 | 0.0291 | 0.0082 | 0.0041 | 0.0028 | 0.0025 |

| 318.15 | 0.0321 | 0.0092 | 0.0046 | 0.0032 | 0.0028 |

| 323.15 | 0.0354 | 0.0103 | 0.0052 | 0.0036 | 0.0032 |

Data extracted from "Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents..."[1]

Table 2: Solubility of this compound in Other Common Organic Solvents

| Temperature (K) | Acetone (x) | Acetonitrile (x) | N,N-Dimethylformamide (DMF) (x) |

| 283.15 | 0.0003 | 0.0006 | 0.0089 |

| 288.15 | 0.0004 | 0.0007 | 0.0098 |

| 293.15 | 0.0004 | 0.0008 | 0.0108 |

| 298.15 | 0.0005 | 0.0009 | 0.0119 |

| 303.15 | 0.0006 | 0.0010 | 0.0131 |

| 308.15 | 0.0007 | 0.0012 | 0.0144 |

| 313.15 | 0.0008 | 0.0014 | 0.0158 |

| 318.15 | 0.0009 | 0.0016 | 0.0174 |

| 323.15 | 0.0011 | 0.0018 | 0.0191 |

Data extracted from "Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents..."[1]

Analysis of Solubility Trends

The experimental data reveals several key trends:

-

Highest Solubility in Methanol: Among the tested solvents, methanol exhibits the highest solvating power for this compound.[1] This can be attributed to its high polarity, relatively high dielectric constant, and its ability to engage in hydrogen bonding.

-

Decreasing Solubility with Increasing Alkyl Chain Length in Alcohols: A clear trend of decreasing solubility is observed as the alkyl chain length of the alcohol increases (methanol > ethanol > n-propanol > n-butanol). This is due to the decreasing polarity and increasing non-polar character of the longer-chain alcohols.

-

Moderate Solubility in DMF: N,N-Dimethylformamide (DMF), a polar aprotic solvent, demonstrates moderate solubility for SPTS.

-

Low Solubility in Acetone and Acetonitrile: Acetone and acetonitrile are significantly poorer solvents for this compound.

-

Temperature Dependence: In all tested solvents, the solubility of this compound increases with rising temperature, confirming that the dissolution process is endothermic.[1]

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines the widely accepted isothermal saturation shake-flask method for determining the solubility of this compound. This method is reliable and allows for reaching thermodynamic equilibrium.

Diagram of the Experimental Workflow

Caption: Isothermal saturation method workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of finely powdered, anhydrous this compound to a series of sealed glass vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Place the vials in a constant-temperature shaker bath set to the desired temperature.

-

-

Equilibration:

-

Agitate the vials at a constant speed for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is achieved. Preliminary experiments should be conducted to determine the minimum time required to reach equilibrium.

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant-temperature bath for at least 4 hours to allow the excess solid to settle.

-

-

Sample Withdrawal and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature and prevent precipitation.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container. This step is critical to remove any undissolved microcrystals.

-

Determine the mass of the dissolved this compound in the collected filtrate. This can be achieved by evaporating the solvent under vacuum and weighing the remaining solid (gravimetric method). Alternatively, a validated analytical technique such as HPLC or UV-Vis spectroscopy can be used for quantification.[6]

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the mass of the dissolved solute and the volume or mass of the solvent.

-

Theoretical Modeling of Solubility Data

The temperature-dependent solubility data can be effectively correlated using thermodynamic models such as the modified Apelblat equation.[3][7] This equation provides a semi-empirical relationship between solubility and temperature and is widely used for its simplicity and accuracy in fitting experimental data.

Conclusion and Practical Implications

The solubility of this compound is highly dependent on the choice of solvent and the operating temperature. Methanol and, to a lesser extent, DMF are effective solvents, while alcohols with longer alkyl chains, acetone, and acetonitrile are poor choices for achieving high concentrations. The provided quantitative data and experimental protocol serve as a valuable resource for researchers in drug development and chemical synthesis, enabling them to:

-

Select appropriate solvents for reactions involving this compound.

-

Design and optimize crystallization and purification processes.

-

Control reaction rates and yields by manipulating the concentration of the dissolved reagent.

A thorough understanding and application of these solubility principles will undoubtedly lead to more efficient and reproducible synthetic outcomes.

References

-

Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems. Semantic Scholar. [Link]

-

Solubilities of p-Toluenesulfonic Acid Monohydrate and Sodium p-Toluenesulfonate in Aqueous Sulfuric Acid Solutions and Its Application for Preparing Sodium p-Toluenesulfonate. Industrial & Engineering Chemistry Research (ACS Publications). [Link]

-

Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems. Request PDF - ResearchGate. [Link]

-

Sodium p-toluenesulfonate. Wikipedia. [Link]

-

Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Request PDF - ResearchGate. [Link]

-

This compound. Shandong Biotech. [Link]

-

The parameters of "Apelblat model (A, B and C)" along with R 2 and %... ResearchGate. [Link]

-

The Experimental Determination of Solubilities. ResearchGate. [Link]

-

Modeling the temperature-dependent solubility of salts in organic solvents. ResearchGate. [Link]

-

This compound | C7H7NaO2S | CID 2723791. PubChem. [Link]

-

p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). Girolami Group Website - University of Illinois. [Link]

-

p-Toluenesulfinic acid, sodium salt. Organic Syntheses Procedure. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. NIH. [Link]

-

Measurement and Correlation for the Solubility of Sodium p -Toluenesulfonate, Sodium Sulfite, and Sodium p -Methylphenoxide in Aqueous Sodium Hydroxide Solutions and Sodium Sulfite in Aqueous Ethanol Solutions. ResearchGate. [Link]

-

Are acetonitrile and water mutually soluble under all conditions? [Link]

- CN101650304A - Method for determining content of this compound in reduction process of p-toluenesulfonyl chloride.

Sources

- 1. Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems | Semantic Scholar [semanticscholar.org]

- 2. This compound CAS#: 824-79-3 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability and Decomposition of Sodium p-Toluenesulfinate

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of sodium p-toluenesulfinate (Na-pTS). Intended for researchers, scientists, and professionals in drug development, this document synthesizes known physicochemical properties with a theoretical examination of the compound's behavior at elevated temperatures. While specific thermogravimetric and calorimetric data for Na-pTS are not widely available in peer-reviewed literature, this guide establishes a framework for its analysis. It details standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), proposes a hypothetical decomposition pathway based on the principles of organic chemistry and data from analogous compounds, and outlines critical safety considerations. The objective is to equip scientific professionals with the foundational knowledge and methodological guidance necessary for the safe and effective handling and analysis of this compound in thermally demanding applications.

Introduction to this compound

This compound, with the chemical formula C₇H₇NaO₂S, is an organosulfur compound that serves as a versatile reagent and intermediate in organic synthesis.[1][2] It is utilized in the preparation of pharmaceuticals, dispersal dyes, and as a curing agent for grouting materials.[3] Its role as a mild reducing agent and a polymerization accelerator further broadens its industrial and research applications.[3] Given its use in various chemical processes, some of which may occur at elevated temperatures, a thorough understanding of its thermal stability and decomposition profile is paramount for process optimization, safety, and quality control.

This guide provides an in-depth analysis of the factors governing the thermal stability of this compound and the potential pathways of its decomposition.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1] It is slightly soluble in water and is known to be hygroscopic. The presence of water is a critical consideration for thermal analysis, as the dehydration of a hydrated form, such as the dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O), would be the initial thermal event observed.[4]

| Property | Value | Source(s) |

| CAS Number | 824-79-3 | [1][2] |

| Molecular Formula | C₇H₇NaO₂S | [1][2] |

| Molecular Weight | 178.18 g/mol | [1][2] |

| Melting Point | >300 °C (decomposes) | |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Slightly soluble in water | |

| Hygroscopicity | Hygroscopic |

Methodologies for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] For this compound, TGA can identify the temperatures at which dehydration and decomposition occur, as well as the mass of non-volatile residue.

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis: Plot the mass change (%) as a function of temperature. Determine the onset temperatures of mass loss events and the percentage of mass lost at each stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This technique can identify phase transitions such as melting, as well as exothermic or endothermic decomposition events.

Experimental Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 350 °C (or higher, depending on TGA results) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Identify endothermic and exothermic peaks, and determine their onset temperatures and enthalpies.

Thermal Decomposition Profile and Proposed Pathway

While specific experimental data is lacking, a hypothetical thermal decomposition profile can be proposed based on the compound's structure and the behavior of related substances.

Expected TGA Profile

A TGA thermogram of this compound dihydrate is expected to show at least two distinct mass loss stages:

-

Dehydration: An initial mass loss below 150 °C corresponding to the loss of two molecules of water.

-

Decomposition: A significant mass loss at temperatures above 300 °C, indicating the breakdown of the organic structure. In an inert atmosphere, this is likely to leave a residue of sodium sulfide or sodium sulfate.

Proposed Decomposition Mechanism

The decomposition of this compound is likely to proceed through a complex series of reactions. A plausible pathway involves the disproportionation of the sulfinate, a known reaction for such compounds.

Step 1: Disproportionation Upon heating, this compound may disproportionate to form sodium p-toluenesulfonate and sodium p-tolylthiosulfonate.

Step 2: Fragmentation At higher temperatures, the C-S and S-O bonds will cleave, leading to the formation of various gaseous products. In an inert atmosphere, this could produce toluene, sulfur dioxide, and other volatile organic fragments. In an oxidative atmosphere, the primary products would be carbon dioxide, water, and sulfur dioxide.

Step 3: Residue Formation The non-volatile residue is likely to be a mixture of sodium salts, with the final composition depending on the atmosphere. In an inert atmosphere, sodium sulfide (Na₂S) is a probable product, while in air, oxidation would lead to the formation of sodium sulfate (Na₂SO₄).

Safety Considerations in Thermal Analysis

When subjecting this compound to elevated temperatures, several safety precautions must be observed:

-

Hazardous Byproducts: The thermal decomposition can release hazardous gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[6][7] All thermal analyses should be conducted in a well-ventilated area or within a fume hood.

-

Oxidizing Agents: Avoid heating this compound in the presence of strong oxidizing agents, as this could lead to a vigorous and potentially explosive reaction.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.

Conclusion

This compound is a thermally stable compound with a melting and decomposition point reported to be above 300 °C. A comprehensive understanding of its thermal behavior requires empirical data from techniques such as TGA and DSC. This guide provides the necessary theoretical background and experimental protocols for researchers to conduct such analyses. The proposed decomposition pathway, while hypothetical, offers a chemically reasonable framework for interpreting experimental results. Adherence to strict safety protocols is essential when investigating the thermal properties of this and any chemical compound.

References

- Santa Cruz Biotechnology, Inc.

-

PubChem. This compound. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Wikipedia. Thermogravimetric analysis. (2023). Retrieved from [Link]

- LGC Standards.

-

PubChem. This compound. (n.d.). Retrieved from [Link]

-

Organic Syntheses. p-Toluenesulfinic acid, sodium salt. (n.d.). Retrieved from [Link]

-

American Elements. This compound. (n.d.). Retrieved from [Link]

- LGC Standards.

Sources

- 1. This compound | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. p-Toluenesulfinic acid sodium salt, 97% (dry wt.), water <5% 100 g | Buy Online [thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 7. dcfinechemicals.com [dcfinechemicals.com]

The Generation of Sulfonyl Radicals from Sodium p-Toluenesulfinate: A Mechanistic and Practical Guide for the Synthetic Chemist

Introduction: The Synthetic Utility of Sulfonyl Radicals

In the landscape of modern organic synthesis, the sulfonyl functional group is a cornerstone, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials. The pursuit of efficient and selective methods for the construction of carbon-sulfur and heteroatom-sulfur bonds is therefore a central theme in contemporary chemical research. Among the various strategies, those leveraging the reactivity of sulfonyl radicals have emerged as particularly powerful. These transient, yet highly reactive intermediates, offer a distinct advantage in their ability to participate in a wide range of chemical transformations, often under mild conditions, with high functional group tolerance.

This technical guide provides an in-depth exploration of the mechanisms and practical methodologies for the generation of sulfonyl radicals from a common, stable, and readily available precursor: sodium p-toluenesulfinate. We will delve into the three primary strategies for initiating this transformation: chemical oxidation, electrochemical synthesis, and photoredox catalysis. For each method, we will dissect the underlying mechanistic principles, provide detailed, field-proven experimental protocols, and present representative data to guide the researcher in selecting the optimal conditions for their specific synthetic challenge. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical toolkit for harnessing the synthetic potential of sulfonyl radicals.

Generation via Chemical Oxidation

The direct oxidation of this compound to the corresponding sulfonyl radical is a conceptually straightforward and widely employed strategy. This approach relies on the use of a stoichiometric or catalytic amount of a chemical oxidant to facilitate a single-electron transfer (SET) from the sulfinate anion. The choice of oxidant is critical and dictates the reaction conditions and compatibility with various functional groups.

Mechanism of Oxidative Generation

The core of this process is the single-electron oxidation of the p-toluenesulfinate anion (p-TolSO₂⁻) to the p-toluenesulfonyl radical (p-TolSO₂•). A variety of oxidizing agents can effect this transformation, with common examples including potassium persulfate (K₂S₂O₈), often in the presence of a metal catalyst like silver(I), and organic peroxides such as m-chloroperbenzoic acid (m-CPBA).[1][2] The general mechanism is depicted below:

Figure 1: General mechanism of sulfonyl radical generation via chemical oxidation.

The reaction is often initiated by the thermal or metal-catalyzed decomposition of the oxidant to generate highly reactive radical species. For instance, potassium persulfate can decompose to form sulfate radical anions (SO₄•⁻), which are potent one-electron oxidants.[3] These radicals then readily oxidize the sulfinate to the desired sulfonyl radical. The presence of radical scavengers, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), has been shown to inhibit these reactions, providing strong evidence for a radical-mediated pathway.[1]

Experimental Protocol: K₂S₂O₈-Mediated Oxysulfonylation of Vinyl Azides

This protocol details a practical and environmentally friendly method for the synthesis of β-keto sulfones in water, showcasing the utility of the K₂S₂O₈/sodium p-toluenesulfinate system.[4]

Materials:

-

Vinyl azide (1.0 equiv)

-

This compound (2.0 equiv)

-

Potassium persulfate (K₂S₂O₈) (3.0 equiv)

-

Deionized water

Procedure:

-

To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the vinyl azide (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), and potassium persulfate (0.6 mmol, 3.0 equiv).

-

Add deionized water (2.0 mL) to the flask.

-

Stir the reaction mixture vigorously at 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-keto sulfone.

Representative Data for Chemical Oxidation Methods

The versatility of chemical oxidation for generating sulfonyl radicals is highlighted by the range of transformations it enables. The following table summarizes typical reaction conditions and outcomes for selected methods.

| Oxidant System | Substrate | Product | Yield (%) | Reference |

| K₂S₂O₈ | Vinyl Azides | β-Keto Sulfones | 75-92 | [4] |

| m-CPBA / (n-Bu)₄NBr | Amines | Sulfonamides | 39-89 | [1] |

| CuCl | Nitroarenes | N-Arylsulfonamides | Moderate to Good | [5] |

| Cu(OAc)₂ | 5-Aryl Substituted Alkenes | Naphthalene/Isoquinoline Derivatives | Varies | [6] |

Generation via Electrochemical Synthesis

Organic electrosynthesis has emerged as a powerful and sustainable alternative to traditional redox reactions, as it utilizes electric current in place of chemical redox agents. The electrochemical generation of sulfonyl radicals from this compound offers a green and highly tunable approach for their formation and subsequent reactions.

Mechanism of Electrochemical Generation

In this method, sulfonyl radicals are generated through the direct anodic oxidation of the sulfinate anion. The reaction is typically carried out in an electrochemical cell, which can be either divided or undivided. In some cases, a redox mediator, such as a halide salt (e.g., NH₄Br), is employed to facilitate the electron transfer process.[7][8]

The proposed mechanism often involves the initial oxidation of the mediator (e.g., Br⁻ to Br•), which then reacts with the sulfinate to form a transient sulfonyl halide intermediate (e.g., p-TolSO₂Br). This intermediate can then undergo homolytic cleavage to generate the desired sulfonyl radical and a halogen radical, which is subsequently reduced at the cathode to regenerate the mediator.[7]

Figure 2: Mediated electrochemical generation of a p-toluenesulfonyl radical.

Experimental Protocol: Electrochemical Synthesis of Oxindoles

This protocol describes an efficient electrochemical approach for the synthesis of oxindoles via the difunctionalization of acrylamides, employing a catalytic amount of NH₄Br as a redox mediator.[7]

Electrochemical Setup:

-

An undivided electrochemical cell equipped with a graphite anode and a graphite cathode.

-

A constant current power supply.

Materials:

-

Acrylamide (1.0 equiv)

-

This compound (2.0 equiv)

-

Ammonium bromide (NH₄Br) (0.1 equiv)

-

Methanol (solvent)

Procedure:

-

To the undivided electrochemical cell, add the acrylamide (0.5 mmol, 1.0 equiv), this compound (1.0 mmol, 2.0 equiv), and ammonium bromide (0.05 mmol, 0.1 equiv).

-

Add methanol (8 mL) as the solvent.

-

Immerse the graphite anode and graphite cathode into the solution.

-

Pass a constant current of 10 mA through the cell at room temperature.

-

Continue the electrolysis until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, remove the electrodes and concentrate the solvent under reduced pressure.

-

The residue is then treated with a base (e.g., DBU in acetonitrile) to effect cyclization to the oxindole product.

-

Purify the final product by column chromatography on silica gel.

Representative Data for Electrochemical Methods

Electrochemical methods offer excellent control over the reaction conditions and can often be performed at room temperature without the need for harsh chemical oxidants.

| Mediator | Substrate | Product | Yield (%) | Reference |

| NH₄Br | Acrylamides | Oxindoles | 61-85 | [7] |

| KI | Arenesulfonohydrazides/Amines | Sulfonamides | Varies | [8] |

| None (Direct Oxidation) | Alcohols/Sulfites | Sulfonate Esters | Good | [9] |

Generation via Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. The generation of sulfonyl radicals from this compound using this approach is a rapidly growing area of research.

Mechanism of Photoredox Generation

This method relies on a photocatalyst (PC) that, upon absorption of visible light, becomes a potent single-electron oxidant or reductant in its excited state. For the generation of sulfonyl radicals from this compound, an oxidative quenching cycle is typically operative.

The photocatalyst, upon irradiation, is promoted to its excited state (PC*). This excited state is a strong enough oxidant to accept an electron from the p-toluenesulfinate anion, generating the p-toluenesulfonyl radical and the reduced form of the photocatalyst (PC•⁻). The reduced photocatalyst is then regenerated to its ground state by an external oxidant, completing the catalytic cycle. Alternatively, in a redox-neutral process, the reduced photocatalyst can reduce a substrate or an intermediate in a subsequent step.[10][11]

Figure 3: Oxidative quenching cycle for photoredox generation of a sulfonyl radical.

Experimental Protocol: Visible-Light-Promoted Sulfonylation

The following is a general procedure for the visible-light-mediated generation of sulfonyl radicals from this compound for subsequent reactions. Specific conditions, such as the choice of photocatalyst, solvent, and light source, may vary depending on the specific transformation.

Materials:

-

Substrate (e.g., alkene, alkyne) (1.0 equiv)

-

This compound (1.5-2.0 equiv)

-

Photocatalyst (e.g., Ru(bpy)₃Cl₂, fac-Ir(ppy)₃, or an organic dye) (1-5 mol%)

-

Solvent (e.g., acetonitrile, DMF, DMSO)

-

Light source (e.g., blue LEDs)

Procedure:

-

To a reaction vessel (e.g., a vial or Schlenk tube) equipped with a magnetic stir bar, add the substrate (0.2 mmol, 1.0 equiv), this compound (0.3-0.4 mmol), and the photocatalyst (0.002-0.01 mmol).

-

Add the appropriate solvent (2-3 mL).

-

Seal the vessel and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Place the reaction vessel at a fixed distance from the visible light source (e.g., a 40W blue LED lamp).

-

Irradiate the reaction mixture with stirring at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Data for Photoredox Methods

Photoredox catalysis provides a mild and efficient platform for a wide range of sulfonyl radical-mediated transformations.

| Photocatalyst | Substrate | Product | Yield (%) | Reference |

| fac-Ir(ppy)₃ | Alkenes | Thioesters/Disulfides | Varies | [12] |

| Ru(bpy)₃Cl₂ | Enol Silyl Ethers | β-Ketosulfonamides | up to 90 | [1] |

| Organic Dyes | Alkenes | Sulfonates/Sulfonamides | Good | [10] |

Conclusion

The generation of sulfonyl radicals from this compound represents a versatile and powerful strategy in modern organic synthesis. The three primary methods discussed in this guide—chemical oxidation, electrochemical synthesis, and photoredox catalysis—each offer unique advantages in terms of reaction conditions, scalability, and environmental impact. By understanding the underlying mechanisms and having access to detailed experimental protocols, researchers are well-equipped to select the most appropriate method for their synthetic targets. The continued development of novel catalysts and reaction conditions for these transformations promises to further expand the synthetic utility of sulfonyl radicals, enabling the construction of increasingly complex and valuable molecules for a wide range of applications.

References

-

Molecules 2017, 22(10), 1744.

-

Org. Lett. 2019, 21, 10, 3774–3779.

-

Org. Chem. Front., 2019, 6, 246-251.

-

Org. Lett. 2020, 22, 15, 5746–5748.

-

RSC Adv., 2021, 11, 8549-8603.

-

Green Synthesis and Catalysis, 2022, 3(3), 225-245.

-

Chem. Commun., 2018, 54, 10582-10585.

-

J. Am. Chem. Soc. 2025, 147(51), 47339-47349.

-

Chem. Commun., 2018, 54, 10582-10585.

-

Tetrahedron, 1999, 55(48), 13643-13654.

-

J. Org. Chem. 2023, 88(17), 12345–12356.

-

Sigma-Aldrich.

-

Organic Chemistry Portal.

-

Green Chem., 2017, 19, 695-699.

-

Org. Synth. 1922, 2, 555.

-

Org. Lett. 2020, 22(15), 5746-5748.

-

Nat. Commun. 2021, 12, 5210.

-

Nature Communications, 2021, 12(1), 5210.

-

ResearchGate.

-

Purdue University Graduate School, 2023.

-

Molecules 2019, 24(5), 941.

-

ResearchGate.

-

Apollo - University of Cambridge.

-

Chem. Sci., 2022, 13, 7159-7165.

-

ResearchGate.

-

Chem. Soc. Rev., 2024, 53, 4988-5007.

-

Chem. Soc. Rev., 2024, 53, 4988-5007.

-

ResearchGate.

-

ChemistrySelect, 2021, 6(10), 2378-2382.

-

Org. Chem. Front., 2020, 7, 2331-2336.

-

J. Org. Chem. 2020, 85(12), 7956–7966.

-

Asian J. Org. Chem. 2020, 9, 1311-1314.

-

RSC Adv., 2022, 12, 22261-22283.

-

J. Am. Chem. Soc. 2015, 137(24), 7592–7595.

-

ResearchGate.

-

Synthetic Communications, 2008, 38(22), 3959-3967.

Sources

- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Green chemistry spotlight: metal-free organic transformations mediated by potassium persulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 7. [PDF] Electrochemically initiated formation of sulfonyl radicals: synthesis of oxindoles via difunctionalization of acrylamides mediated by bromide ion | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]